1-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL
Description
1-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a heterocyclic propanol derivative featuring a benzodiazolyl core linked to a phenoxypropyl substituent. The compound’s structure combines a benzodiazole ring (a fused bicyclic system with two nitrogen atoms) with a propanol backbone, modified by a phenoxypropyl group at the 1-position.
Properties
IUPAC Name |
1-[1-(3-phenoxypropyl)benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-18(22)19-20-16-11-6-7-12-17(16)21(19)13-8-14-23-15-9-4-3-5-10-15/h3-7,9-12,18,22H,2,8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJGAGGLGXXGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the condensation of benzodiazole derivatives with phenoxypropyl alcohols. One common method involves the reaction of 3-phenoxypropyl bromide with 1H-1,3-benzodiazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
1-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol involves its interaction with specific molecular targets and pathways. The benzodiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the phenoxypropyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural, physicochemical, and biological properties of 1-[1-(3-PHENOXYPROPYL)-1H-1,3-BENZODIAZOL-2-YL]PROPAN-1-OL with analogous compounds from the literature:
Key Observations :
Structural Diversity: The target compound distinguishes itself with a benzodiazolyl-phenoxypropyl architecture, contrasting with the triazolyl (), carbazolyl-bromo (), and oxadiazolyl-piperidinyl () motifs in analogs. The imidazolylindol-propanol () shares a fused heterocyclic system but lacks the phenoxypropyl chain, yet exhibits potent antifungal activity, implying that the benzodiazolyl group in the target compound may confer similar bioactivity .
Molecular Weight and Solubility :
- The target compound’s estimated molecular weight (309.39 g/mol) is lower than the dibromo-carbazole derivative (502.25 g/mol), likely enhancing its solubility and bioavailability compared to halogenated analogs .
Functional Group Impact: Phenoxypropyl vs. Phenethylamino: The phenoxypropyl group in the target compound may improve membrane permeability compared to the bulkier phenethylamino group in ’s carbazole derivative . Benzodiazolyl vs. Triazolyl/Oxadiazolyl: Benzodiazole’s fused aromatic system could enhance π-π stacking interactions in biological targets compared to monocyclic triazole or oxadiazole rings .
Research Findings and Hypotheses
- Antifungal Potential: The imidazolylindol-propanol’s remarkable antifungal activity (MIC = 0.001 μg/mL) suggests that structurally related propanol derivatives, including the target compound, may act via similar mechanisms (e.g., inhibition of fungal cytochrome P450 enzymes) .
- Synthetic Accessibility: The triazolyl-propanol in was synthesized in 68% yield via click chemistry, indicating that the target compound’s synthesis could leverage analogous strategies for efficient production .
- Analytical Challenges : Supplier-provided compounds (e.g., and ) often lack purity or activity data, emphasizing the need for independent validation when assessing bioactivity .
Biological Activity
1-[1-(3-Phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is a complex organic compound that belongs to the class of benzodiazoles. This compound features a unique structure combining a benzodiazole ring with a phenoxypropyl group and a propanol moiety, contributing to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N2O2 |
| Molecular Weight | 310.39 g/mol |
Synthesis
The synthesis typically involves the condensation of benzodiazole derivatives with phenoxypropyl alcohols. A common method includes reacting 3-phenoxypropyl bromide with 1H-1,3-benzodiazole-2-carbaldehyde in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The intermediate product is then reduced using sodium borohydride to yield the final compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : The compound can engage in π–π stacking interactions with aromatic residues in proteins, influencing enzyme activity.
- Receptor Interaction : The phenoxypropyl group may form hydrogen bonds with amino acid side chains, modulating receptor functions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that benzodiazole derivatives can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus (MRSA) | Strong inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Variable inhibition |
Cytotoxicity Studies
Cytotoxicity assessments have demonstrated that while some derivatives exhibit cytotoxic effects on cancer cell lines, others show minimal toxicity towards normal cells (e.g., L929 fibroblast cells).
| Compound | Concentration (µM) | Cell Viability (%) after 24h |
|---|---|---|
| Compound A | 100 | 68 |
| Compound B | 200 | 73 |
| Control | - | 100 |
Therapeutic Potential
The compound has been explored for various therapeutic applications:
Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation through modulation of cytokine production.
Anticancer Activity : Some research indicates potential anticancer effects by inducing apoptosis in cancer cells through specific signaling pathways.
Case Studies and Research Findings
A study published in PubMed Central highlighted the synthesis and biological evaluation of related benzodiazole derivatives, demonstrating their potent antimicrobial activity against resistant strains and low cytotoxicity against normal cell lines . Another investigation focused on the structure–activity relationship (SAR) of similar compounds, revealing that modifications in the phenoxy group significantly influence biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
